molecular formula C14H11N3O2 B4239318 1-methyl-5-nitro-3-phenyl-1H-indazole

1-methyl-5-nitro-3-phenyl-1H-indazole

Cat. No. B4239318
M. Wt: 253.26 g/mol
InChI Key: ZFQUETZXAJZYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-nitro-3-phenyl-1H-indazole, also known as MNPI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MNPI is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized through various methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-3-phenyl-1H-indazole is not fully understood. However, studies have shown that 1-methyl-5-nitro-3-phenyl-1H-indazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-methyl-5-nitro-3-phenyl-1H-indazole has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
1-methyl-5-nitro-3-phenyl-1H-indazole has been shown to have several biochemical and physiological effects. 1-methyl-5-nitro-3-phenyl-1H-indazole has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. 1-methyl-5-nitro-3-phenyl-1H-indazole has also been shown to induce oxidative stress in cancer cells, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-5-nitro-3-phenyl-1H-indazole in lab experiments is its potential as a therapeutic agent. 1-methyl-5-nitro-3-phenyl-1H-indazole has shown promising results in preclinical studies and may have potential as a treatment for various diseases. However, one of the limitations of using 1-methyl-5-nitro-3-phenyl-1H-indazole in lab experiments is its complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 1-methyl-5-nitro-3-phenyl-1H-indazole. One area of future research could be to further investigate the mechanism of action of 1-methyl-5-nitro-3-phenyl-1H-indazole and its potential as a therapeutic agent. Another area of future research could be to explore the potential use of 1-methyl-5-nitro-3-phenyl-1H-indazole in combination with other anticancer agents to enhance its efficacy. Additionally, future research could focus on developing more efficient methods for the synthesis of 1-methyl-5-nitro-3-phenyl-1H-indazole to make it more readily available for research purposes.

Scientific Research Applications

1-methyl-5-nitro-3-phenyl-1H-indazole has been the subject of several scientific studies due to its potential applications in various fields. One of the primary applications of 1-methyl-5-nitro-3-phenyl-1H-indazole is in the field of medicinal chemistry. 1-methyl-5-nitro-3-phenyl-1H-indazole has been shown to exhibit anticancer properties and has been tested against various cancer cell lines with promising results. 1-methyl-5-nitro-3-phenyl-1H-indazole has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

1-methyl-5-nitro-3-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-16-13-8-7-11(17(18)19)9-12(13)14(15-16)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQUETZXAJZYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-5-nitro-3-phenyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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